molecular formula C9H8N2OS B6590126 (3-phenyl-1,2,4-thiadiazol-5-yl)methanol CAS No. 138128-76-4

(3-phenyl-1,2,4-thiadiazol-5-yl)methanol

Katalognummer: B6590126
CAS-Nummer: 138128-76-4
Molekulargewicht: 192.24 g/mol
InChI-Schlüssel: JCAMWJDBMDHNDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-phenyl-1,2,4-thiadiazol-5-yl)methanol is a heterocyclic compound containing a thiadiazole ring substituted with a phenyl group and a methanol group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol typically involves the reaction of phenylthiosemicarbazide with appropriate aldehydes or ketones under acidic or basic conditions. For example, the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride can yield the desired thiadiazole derivative . The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol, followed by purification through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(3-phenyl-1,2,4-thiadiazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzaldehyde or benzoic acid derivatives, while reduction of the thiadiazole ring can produce various reduced thiadiazole compounds.

Wissenschaftliche Forschungsanwendungen

(3-phenyl-1,2,4-thiadiazol-5-yl)methanol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (3-phenyl-1,2,4-thiadiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3-phenyl-1,2,4-thiadiazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a methanol group on the thiadiazole ring makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

138128-76-4

Molekularformel

C9H8N2OS

Molekulargewicht

192.24 g/mol

IUPAC-Name

(3-phenyl-1,2,4-thiadiazol-5-yl)methanol

InChI

InChI=1S/C9H8N2OS/c12-6-8-10-9(11-13-8)7-4-2-1-3-5-7/h1-5,12H,6H2

InChI-Schlüssel

JCAMWJDBMDHNDP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NSC(=N2)CO

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.